Ergosta-8,24(28)-diene-3beta,6alpha-diol is a sterol compound characterized by its unique structure, which includes a double bond at positions 8 and 24 (or 28) on the ergostane skeleton. This compound is a derivative of ergosterol and plays a significant role in various biological processes, particularly in fungi. Its structural formula can be represented as C27H46O2, indicating it contains 27 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms. Ergosta-8,24(28)-diene-3beta,6alpha-diol is notable for its involvement in the biosynthetic pathway of ergosterol in fungi, where it acts as an intermediate product during sterol metabolism .
In the biosynthesis of ergosterol, Ergosta-8,24(28)-diene-3beta,6alpha-diol is formed through a series of enzymatic reactions involving lanosterol as a precursor. The key reactions include:
Ergosta-8,24(28)-diene-3beta,6alpha-diol exhibits several biological activities:
The synthesis of Ergosta-8,24(28)-diene-3beta,6alpha-diol can occur through two primary pathways:
Research has shown that manipulating specific genes involved in ergosterol biosynthesis can lead to increased production of this compound in engineered yeast strains .
Ergosta-8,24(28)-diene-3beta,6alpha-diol has several applications:
Studies have focused on the interactions between Ergosta-8,24(28)-diene-3beta,6alpha-diol and various antifungal agents. Notably:
Ergosta-8,24(28)-diene-3beta,6alpha-diol shares structural similarities with several other sterols. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ergosterol | C27H46O (main sterol in fungi) | Precursor to Ergosta-8,24(28)-diene-3beta,6alpha-diol |
| Eburicol | C27H46O (4,4-dimethylcholesta derivative) | Intermediate in ergosterol biosynthesis; toxic under certain conditions |
| 14-Methylergosta-8,24(28)-dien-3beta-ol | C28H48O (methylated derivative) | Important for understanding azole resistance mechanisms |
| Lanosterol | C30H50O (first sterol in biosynthesis) | Precursor for all other sterols including ergosterol |
The uniqueness of Ergosta-8,24(28)-diene-3beta,6alpha-diol lies in its specific hydroxylation pattern and its role as a toxic metabolite when ergosterol biosynthesis is disrupted by antifungal treatments. This distinguishes it from other similar compounds that may not exhibit the same biological activities or responses under stress conditions .
Ergosta-8,24(28)-diene-3beta,6alpha-diol exhibits a complex sterol structure characteristic of ergostane derivatives. The compound belongs to the class of ergosterols and contains specific double bonds at positions 8 and 24(28) on the ergostane skeleton. The systematic nomenclature reflects its hydroxyl group positioning at the 3beta and 6alpha positions, which are critical for its biological activity and metabolic fate.
The molecular structure demonstrates the characteristic four-ring steroid backbone with specific stereochemical configurations that determine its biological properties. The presence of double bonds at positions 8 and 24(28) distinguishes this compound from other ergosterol biosynthetic intermediates and contributes to its unique metabolic behavior. These structural features are essential for understanding how the compound interacts with cellular membranes and participates in various biological processes.
Table 1: Physical and Chemical Properties of Ergosta-8,24(28)-diene-3beta,6alpha-diol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C28H46O2 | |
| Molecular Weight | Approximately 414.7 g/mol | |
| Sterol Classification | Ergostane steroid | |
| Double Bond Positions | 8, 24(28) | |
| Hydroxyl Positions | 3beta, 6alpha |
The compound's physical properties reflect its sterol nature, with characteristics typical of membrane-associated lipids. The specific positioning of hydroxyl groups and double bonds influences its solubility characteristics and membrane interaction properties. These structural features are particularly important when considering the compound's role in cellular processes and its accumulation patterns under various metabolic conditions.